trans-Cyclohexane-1,3-dicarboxylic acid

Description

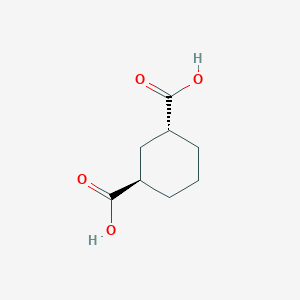

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-cyclohexane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZSBBLNHFMTEB-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-30-8 | |

| Record name | 1,3-Cyclohexanedicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLM8U7S68A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Significance in Contemporary Chemical Sciences

The importance of trans-cyclohexane-1,3-dicarboxylic acid in modern chemistry is multifaceted, with its influence being most prominent in the fields of polymer chemistry and the burgeoning area of metal-organic frameworks. Its derivatives also serve as crucial intermediates in the synthesis of pharmaceuticals.

In polymer science, the incorporation of this alicyclic dicarboxylic acid into polyester (B1180765) and polyamide backbones is a strategic approach to enhance the thermal and mechanical properties of these materials. The rigidity of the cyclohexane (B81311) ring, particularly in its trans configuration, imparts a higher degree of order and stability to the polymer chains. This can lead to increased crystallinity, higher glass transition temperatures, and improved tensile strength compared to polymers synthesized from more flexible or linear dicarboxylic acids.

The field of crystal engineering, particularly the design of MOFs, has seen a surge in the use of cyclohexanedicarboxylic acid isomers as organic linkers. MOFs are crystalline materials composed of metal ions or clusters connected by organic molecules, creating porous structures with a wide range of applications, including gas storage, separation, and catalysis. The defined stereochemistry and conformational possibilities of this compound play a critical role in dictating the topology and pore characteristics of the resulting framework.

Furthermore, derivatives of this compound are valuable intermediates in the pharmaceutical industry. The specific spatial arrangement of the functional groups allows for the synthesis of complex molecules with precise three-dimensional structures, a critical factor in the efficacy of many therapeutic agents.

Stereochemical Isomerism Within Cyclohexanedicarboxylic Acids: a Comparative Perspective

The chemical and physical properties of cyclohexanedicarboxylic acids are profoundly influenced by the spatial orientation of their carboxyl groups, a concept known as stereoisomerism. This is particularly evident when comparing the trans and cis isomers of 1,3-cyclohexanedicarboxylic acid, as well as when extending the comparison to the 1,2- and 1,4- positional isomers.

The trans isomer of 1,3-cyclohexanedicarboxylic acid, with its carboxyl groups on opposite sides of the ring, generally exhibits greater molecular symmetry and can pack more efficiently in the solid state. This leads to a higher melting point and often lower solubility compared to its cis counterpart, where both carboxyl groups are on the same side of the ring. The trans configuration typically results in a more stable chair conformation of the cyclohexane (B81311) ring, contributing to its thermodynamic stability.

The following interactive table provides a comparative overview of the physical properties of various cyclohexanedicarboxylic acid isomers, highlighting the impact of their stereochemistry.

| Compound | CAS Number | Melting Point (°C) | General Solubility Profile | Key Stereochemical Feature |

|---|---|---|---|---|

| cis-Cyclohexane-1,2-dicarboxylic acid | 610-09-3 | 191-233 | Slightly soluble in cold water; more soluble in hot water and organic solvents. ontosight.ai | Carboxyl groups are adjacent and on the same side of the ring. |

| trans-Cyclohexane-1,2-dicarboxylic acid | 2305-32-0 | 228-230 | Generally lower solubility in water compared to the cis isomer. | Carboxyl groups are adjacent and on opposite sides of the ring. |

| cis-Cyclohexane-1,3-dicarboxylic acid | 5333-82-4 | ~132-141 (for cis/trans mixture) | Generally more soluble than the trans isomer. | Carboxyl groups are separated by one carbon and on the same side of the ring. |

| trans-Cyclohexane-1,3-dicarboxylic acid | 2305-30-8 | ~132-141 (for cis/trans mixture) | Generally less soluble and more stable than the cis isomer. sigmaaldrich.com | Carboxyl groups are separated by one carbon and on opposite sides of the ring. sigmaaldrich.com |

| cis-Cyclohexane-1,4-dicarboxylic acid | 619-81-8 | 168-171 | Considerable solubility in water. | Carboxyl groups are at opposite ends and on the same side of the ring. |

| trans-Cyclohexane-1,4-dicarboxylic acid | 619-82-9 | >300 | Lower solubility in water than the cis isomer. | Carboxyl groups are at opposite ends and on opposite sides of the ring. |

Fundamental Research Questions Driving Investigations of Trans Cyclohexane 1,3 Dicarboxylic Acid

Established Synthetic Pathways for Cyclohexanedicarboxylic Acids

The creation of cyclohexanedicarboxylic acids, including the 1,3-isomer, is rooted in several fundamental organic reactions. These pathways typically begin with aromatic or cyclohexane-based precursors and employ processes of reduction, oxidation, or hydrolysis to yield the desired saturated dicarboxylic acid.

Hydrogenation of Phthalic Acid Isomers and Analogues

The catalytic hydrogenation of isophthalic acid (benzene-1,3-dicarboxylic acid) is a primary and well-documented method for synthesizing cyclohexane-1,3-dicarboxylic acid. google.com This process involves the reduction of the aromatic ring to a saturated cyclohexane ring. The reaction is typically carried out in an aqueous solution or slurry, utilizing a heterogeneous catalyst. google.com

A variety of noble metal catalysts have been shown to be effective for this transformation, with rhodium, ruthenium, and palladium being the most prominent. google.comasianpubs.org The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, significantly influences the reaction's yield, selectivity, and the isomeric ratio of the final product. google.comasianpubs.org For instance, hydrogenation of isophthalic acid using a 5% rhodium-on-alumina catalyst at temperatures of 60°-70°C and low hydrogen pressures (less than 3 atmospheres) has been reported to produce cyclohexane-1,3-dicarboxylic acid in high yields of 96%. google.com Similarly, palladium on carbon (Pd/C) catalysts can achieve 100% selectivity for the corresponding cyclohexanedicarboxylic acid. asianpubs.orgresearchgate.net Ruthenium-based catalysts are also highly active; a 5% Ruthenium on carbon (Ru/C) catalyst at a lower temperature of 453 K resulted in a 94% selectivity for 1,3-cyclohexane dicarboxylic acid with 100% conversion of the starting material. asianpubs.org

It is important to note that these hydrogenation processes typically yield a mixture of cis and trans stereoisomers, as the hydrogen atoms can add to the plane of the aromatic ring from either the same side (syn-addition) or opposite sides. google.com

Comparison of Catalytic Systems for Isophthalic Acid Hydrogenation

| Catalyst | Temperature | Pressure | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| 5% Rhodium-on-Alumina | 60-70°C | < 3 atm | 96% Yield | google.com |

| 5% Ruthenium-on-Carbon (Ru/C) | 453 K (180°C) | Not Specified | 94% Selectivity | asianpubs.org |

| 5% Palladium-on-Carbon (Pd/C) | Not Specified | Not Specified | 100% Selectivity | asianpubs.orgresearchgate.net |

Oxidation of Cyclohexane Derivatives

The oxidation of various cyclohexane derivatives serves as another foundational route to cyclohexanedicarboxylic acids. ontosight.ai This approach is most famously industrialized for the production of adipic acid (cyclohexane-1,6-dicarboxylic acid), which involves a two-step process: the initial air oxidation of cyclohexane to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (known as KA oil), followed by oxidation of this mixture with nitric acid. nih.govbibliotekanauki.pl

While the synthesis of adipic acid is the most prominent example, the underlying principle of oxidative ring-opening or functional group oxidation can be applied to other derivatives to produce different isomers. ontosight.ai For instance, the oxidation of substituted cyclohexanones can lead to various dicarboxylic acids. bibliotekanauki.pl The specific isomer obtained depends on the position of the substituents on the starting cyclohexane ring. This method represents a versatile, albeit less direct, pathway to compounds like cyclohexane-1,3-dicarboxylic acid compared to the hydrogenation of isophthalic acid. ontosight.ai

Hydrolysis of Corresponding Esters or Nitriles

A standard and reliable method for the preparation of carboxylic acids, including this compound, is the hydrolysis of their corresponding ester or nitrile precursors. ontosight.aiontosight.ai This chemical reaction involves breaking the ester or nitrile bond using water, typically under acidic or basic catalytic conditions, to form the carboxylic acid functional groups.

For example, diethyl trans-cyclohexane-1,3-dicarboxylate can be synthesized via the esterification of the parent dicarboxylic acid. ontosight.ai The reverse reaction, hydrolysis of this diester, will yield the desired dicarboxylic acid. This pathway is particularly useful in multi-step syntheses where the ester or nitrile group serves as a protected form of the carboxylic acid or is an intermediate in the synthetic sequence.

Stereoselective Synthesis and Control of trans-Configuration Purity

The stereochemistry of the dicarboxylic acid groups on the cyclohexane ring—whether they are on the same side (cis) or opposite sides (trans)—is critical to the material's properties. The trans-configuration is often of particular interest due to the symmetrical and more stable molecular structure it imparts. ontosight.ai

As mentioned, the direct hydrogenation of isophthalic acid generally produces a mixture of cis and trans isomers. google.com Achieving a high purity of the trans isomer therefore requires methods for stereochemical control. The trans isomer is generally the more thermodynamically stable of the two, as it places the two bulky carboxylic acid groups in equatorial positions on the chair conformation of the cyclohexane ring, minimizing steric strain.

Control of the isomeric ratio is often achieved through isomerization of the less stable cis isomer to the more stable trans form. This can be accomplished by heating the isomer mixture in the presence of a catalyst or simply in a suitable solvent. For example, processes have been developed for the 1,4-isomer where heating a mixture of isomers in water or refluxing in a solvent like DMF with a catalyst can significantly increase the proportion of the trans isomer. google.comgoogle.com This principle of thermodynamic equilibration is a key strategy for enhancing the purity of the desired this compound.

Theoretical and Computational Investigations of Conformational Preferences

Theoretical analysis provides fundamental insights into the stability and population of the possible conformers of a molecule. For trans-1,3-disubstituted cyclohexanes with identical substituents, the conformational landscape is characterized by two energetically equivalent chair conformers.

Density Functional Theory (DFT) is a powerful computational method used to predict the optimized geometries and calculate the relative free energies of different molecular conformations. While extensive DFT studies have been conducted on related isomers, such as cis-1,3- and trans-1,2-cyclohexanedicarboxylic acid, specific published DFT calculations detailing the optimized geometries and free energies for the conformers of this compound are not readily found in surveyed literature. However, the foundational principles of conformational analysis allow for a robust theoretical prediction of its behavior.

For a trans-1,3-disubstituted cyclohexane, the two substituents are positioned such that one must be in an axial (a) position while the other is in an equatorial (e) position in any given chair conformation. A ring flip converts the axial substituent to an equatorial one and vice versa. This results in two distinct, interconverting chair conformers: (1a,3e) and (1e,3a).

Unlike cis-1,3-disubstituted cyclohexanes, which can exist as diequatorial (ee) or diaxial (aa) conformers, the trans-1,3 isomer does not have access to these forms. Because the two carboxylic acid substituents are identical, the energy of the (1a,3e) conformer is identical to that of the (1e,3a) conformer. Consequently, at equilibrium, these two conformers are expected to be equally populated.

Table 1: Theoretical Conformer Populations for this compound

| Conformer | Substituent Positions | Relative Free Energy (ΔG) | Theoretical Population at Equilibrium |

|---|---|---|---|

| Conformer A | 1-axial, 3-equatorial (a,e) | Identical to Conformer B | 50% |

| Conformer B | 1-equatorial, 3-axial (e,a) | Identical to Conformer A | 50% |

The stability of a cyclohexane conformer is primarily influenced by steric strain. The most significant type of strain in substituted cyclohexanes is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the other two axial atoms (typically hydrogens) on the same side of the ring.

In both the (a,e) and (e,a) conformers of this compound, there is one axial carboxyl group and one equatorial carboxyl group. The axial carboxyl group experiences 1,3-diaxial interactions with the axial hydrogens at the C5 position (relative to C1) and the C1 position (relative to C3). The equatorial carboxyl group, pointing away from the ring, is relatively free of such steric strain. Since each of the two energetically degenerate conformers possesses exactly one axial and one equatorial carboxyl group, their total steric strain is identical. The energy barrier for the ring-flip process that interconverts these two forms is similar to that of cyclohexane itself.

Experimental Elucidation of Solution and Solid-State Conformations

Experimental techniques are crucial for validating theoretical predictions and providing a real-world picture of molecular conformation in different phases.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying conformational equilibria in solution. At room temperature, the chair-chair interconversion (ring flip) of this compound is rapid on the NMR timescale. This rapid flipping between the two equivalent (a,e) and (e,a) conformers results in time-averaged NMR signals. For instance, the signals for the protons on the carboxyl-bearing carbons (C1 and C3) would appear as a single, averaged environment rather than distinct signals for axial and equatorial protons.

To observe the individual conformers, low-temperature NMR studies would be necessary to slow the ring flip sufficiently. However, specific variable-temperature NMR studies detailing the conformational equilibrium and providing coupling constant data for this compound have not been prominently reported in the scientific literature.

X-ray diffraction analysis of single crystals provides the most definitive information about the conformation of a molecule in the solid state. In the crystalline lattice, molecules typically adopt a single, lowest-energy conformation.

Derivatization Strategies and Chiral Resolution of Trans Cyclohexane 1,3 Dicarboxylic Acid

Synthesis of Functionalized Derivatives for Advanced Material Precursors

The transformation of trans-cyclohexane-1,3-dicarboxylic acid into more complex molecules is essential for its use in creating advanced materials. These derivatization strategies aim to introduce new functional groups, enabling the molecule to participate in a wider range of chemical reactions.

Esterification for Polymer and Coordination Chemistry Applications

Esterification is a fundamental derivatization technique for this compound, converting its carboxylic acid groups into esters. This process is critical for synthesizing polymers and for applications in coordination chemistry. The resulting esters, such as this compound diethyl ester, are valuable intermediates. ontosight.ai

The synthesis of these esters typically involves reacting the dicarboxylic acid with an alcohol, like ethanol, in the presence of an acid catalyst. ontosight.ai The resulting diethyl ester has the molecular formula C12H20O4. ontosight.ainist.gov These ester derivatives are utilized in the production of various organic compounds, including pharmaceuticals and agrochemicals. ontosight.ai In polymer science, the diesters can act as monomers, contributing to the formation of polyesters with specific properties. Similarly, in coordination chemistry, the ester groups can be further modified or the cyclohexane (B81311) backbone can serve as a ligand for creating metal-organic frameworks (MOFs) and other coordination polymers. nih.gov

Table 1: Properties of this compound Diethyl Ester

| Property | Value |

| Molecular Formula | C12H20O4 |

| Molecular Weight | 228.2848 g/mol |

| CAS Registry Number | 62059-57-8 |

Other Selective Derivatization Methods

Beyond simple esterification, other selective derivatization methods are employed to create more complex and functionalized derivatives of this compound. These methods can target one or both carboxylic acid groups, or even the cyclohexane ring itself, to introduce a variety of functional groups. For instance, the carboxylic acid groups can be converted into amides, acid chlorides, or other reactive species, which then serve as handles for further chemical transformations.

These derivatization reactions are crucial for synthesizing building blocks for pharmacologically active compounds. researchgate.net For example, selective reduction of one carboxylic acid group could yield a hydroxy acid, a valuable chiral intermediate. Furthermore, reactions involving the cyclohexane ring, while less common, can introduce additional functionality, leading to highly substituted and complex molecular architectures. These advanced derivatives are instrumental in the development of new drugs and materials with tailored properties.

Methodologies for Chiral Resolution of Racemic Mixtures

This compound is a chiral molecule and is typically synthesized as a racemic mixture, containing equal amounts of its two enantiomers. For many applications, particularly in the pharmaceutical industry, it is essential to separate these enantiomers. This process is known as chiral resolution.

Enzymatic Enantioselective Transformations

Enzymatic resolution offers a highly selective and environmentally friendly alternative to classical chemical methods. This technique utilizes enzymes, which are chiral biocatalysts, to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For dicarboxylic acids, esterases and lipases are commonly employed.

In a typical enzymatic resolution of a racemic diester of this compound, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of the diester back to the monoester or diacid, while the other enantiomer remains as the diester. The resulting mixture of the hydrolyzed product and the unreacted ester can then be separated by conventional methods like extraction or chromatography. This approach can yield products with very high enantiomeric excess. researchgate.net The choice of enzyme, reaction medium (aqueous or organic), and other reaction conditions are critical for achieving high selectivity and yield. researchgate.net

Chromatographic Separation Techniques for Enantiomers

Chromatographic techniques provide a powerful analytical and preparative tool for the separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method. mst.edu The CSP is composed of a chiral material that interacts differently with the two enantiomers of the analyte as they pass through the column. This differential interaction leads to different retention times, allowing for their separation. mst.edu

Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic chiral polymers. The choice of CSP and the mobile phase composition are crucial for achieving successful separation. mst.edu Another chromatographic approach is to derivatize the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Gas chromatography (GC) with a chiral stationary phase can also be used for the separation of volatile derivatives of the enantiomers. researchgate.net These chromatographic methods are particularly useful for analytical purposes to determine the enantiomeric purity of a sample, but they can also be scaled up for preparative separations.

Analysis of Enantiomeric Purity and Absolute Configuration of this compound

The determination of enantiomeric purity and the assignment of the absolute configuration of this compound and its derivatives are crucial steps following their synthesis and chiral resolution. A variety of analytical techniques are employed for this purpose, each providing unique insights into the stereochemical integrity of the chiral molecules. These methods range from chromatographic separations to spectroscopic and crystallographic techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric purity of this compound. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation and allowing for quantification of the enantiomeric excess (% ee).

The selection of the CSP is critical for achieving successful enantiomeric separation. For carboxylic acids like this compound, polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector.

To enhance the separation and detection of this compound, it is often derivatized to its corresponding esters, such as methyl or ethyl esters. This derivatization can improve the volatility and chromatographic behavior of the compound. For instance, the diethyl ester of this compound can be analyzed on various chiral columns.

Table 1: Illustrative Chiral HPLC Separation Parameters for a Derivatized Analog

| Parameter | Value |

| Analyte | Diethyl ester of a chiral cyclohexane dicarboxylic acid analog |

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

| Resolution (Rs) | > 1.5 |

Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another valuable technique for determining the enantiomeric purity of volatile derivatives of this compound. Similar to HPLC, the acid is typically converted to a more volatile ester, such as the methyl or ethyl ester, prior to analysis. Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, are used to separate the enantiomers. The choice of the specific cyclodextrin derivative and the temperature program are crucial for achieving optimal separation.

X-ray Crystallography

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique provides a three-dimensional structure of the molecule in the solid state, allowing for the direct visualization of the spatial arrangement of its atoms.

For this compound, obtaining a single crystal of a pure enantiomer is the primary requirement. This can be achieved through the crystallization of the enantiomerically pure acid or by forming a diastereomeric salt with a chiral resolving agent of a known absolute configuration, such as brucine (B1667951) or (S)-phenylethylamine. The analysis of the resulting crystal structure allows for the assignment of the (1R,3R) or (1S,3S) configuration. The Flack parameter, derived from the crystallographic data, is a key indicator used to confirm the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer confirms the assignment. While specific crystallographic data for the enantiopure this compound is not widely published, the principles of the technique are well-established for similar chiral carboxylic acids.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration.

A key advantage of VCD is that it provides structural information in solution, which can be more representative of the molecule's state in many chemical and biological processes. nih.gov The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., (1R,3R)). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. wikipedia.org This technique is particularly useful when obtaining single crystals for X-ray crystallography is challenging.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the enantiomeric purity of this compound, typically through the use of chiral solvating agents (CSAs) or by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA).

When a chiral solvating agent is added to a solution of the racemic or enantiomerically enriched carboxylic acid, it forms transient diastereomeric complexes with each enantiomer. These complexes will have slightly different magnetic environments, leading to the splitting of certain NMR signals, which can then be integrated to determine the enantiomeric ratio.

Alternatively, the dicarboxylic acid can be reacted with a chiral derivatizing agent, such as a chiral alcohol or amine, to form a stable mixture of diastereomers. The diastereomers are chemically distinct and will exhibit different chemical shifts in the NMR spectrum, allowing for their quantification and thus the determination of the enantiomeric excess of the original acid.

Coordination Chemistry and Metal Organic Framework Mof Design with Trans Cyclohexane 1,3 Dicarboxylic Acid Ligands

Principles of Ligand Design Utilizing trans-Cyclohexane-1,3-dicarboxylic Acid

Supramolecular Interactions in Stabilizing Coordination Networks

Detailed analysis of supramolecular interactions, such as hydrogen bonding or van der Waals forces, that play a crucial role in the stabilization of the crystal packing of coordination networks is dependent on the existence of solved crystal structures. In the absence of such data for MOFs based on this compound, a discussion on this topic would be purely speculative. nih.gov

| Framework Type | Donor Atom | Acceptor Atom | Interaction Type | Typical Distance (Å) | Reference |

|---|---|---|---|---|---|

| [Fe(H₂O)₄(chdc)]ₙ | O (aqua) | O (carboxylate) | Inter-chain O–H···O | 2.753 - 2.902 | nih.gov |

| [Fe(H₂O)₄(chdc)]ₙ | O (aqua) | O (carboxylate) | Intra-chain O–H···O | 2.665 | nih.gov |

| TPE-4pn HOF | C (aromatic) | O (nitro) | C–H···O | Variable | nih.gov |

Role of π-π Stacking in Stabilizing Specific Conformations within Frameworks

The this compound ligand itself is purely aliphatic and lacks π-electrons, meaning it cannot directly participate in π-π stacking interactions. mdpi.com However, these interactions can become a pivotal structure-directing force when ancillary aromatic ligands, such as 1,10-phenanthroline (B135089) or bipyridine derivatives, are incorporated into the framework. researchgate.netrsc.org

Tunability and Dynamic Behavior of Resultant Frameworks

The inherent conformational flexibility of the cyclohexane (B81311) backbone in this compound is a key feature that imparts tunability and dynamic behavior to the resulting MOFs. mdpi.comresearchgate.net Unlike rigid aromatic linkers, the cyclohexane ring can adopt different conformations (e.g., chair, boat), allowing the framework to respond to external stimuli such as the introduction of guest molecules, changes in temperature, or pressure. mdpi.commdpi.com

This structural flexibility can manifest as "breathing" phenomena, where the framework undergoes large-scale, reversible changes in unit cell volume and pore dimensions upon guest adsorption and desorption. mdpi.com While this behavior is well-documented for MOFs with flexible aliphatic chains, the semi-rigid nature of the cyclohexane ring can also lead to controlled structural transformations. mdpi.commdpi.com For example, the dynamic photo-switching of azobenzene-based linkers within MOFs has been shown to induce structural flexibility that facilitates gas capture and release, demonstrating how linker dynamics can be harnessed for functional applications. mdpi.comnih.gov The ability to tune the framework's properties through the installation of different functional spacers or by exploiting the ligand's dynamic nature is a promising strategy for creating "smart" materials with tailored functions. rsc.org

| Mechanism | Description | Controlling Factor | Example Ligand Class | Reference |

|---|---|---|---|---|

| Conformational Isomerism | Ligand backbone switches between different conformations (e.g., chair/boat). | Guest molecules, temperature | Alicyclic carboxylates | mdpi.com |

| Linker Rotation | Rotation around single bonds within the organic linker. | External stimuli | Flexible aliphatic chains | mdpi.com |

| Sub-network Displacement | Relative movement of interpenetrated networks. | Guest adsorption | Interpenetrated frameworks | mdpi.com |

| Photo-switching | Light-induced reversible isomerization of the linker (e.g., trans-cis). | Light irradiation | Azobenzene dicarboxylates | mdpi.comnih.gov |

Supramolecular Assemblies and Non Covalent Interactions Involving Trans Cyclohexane 1,3 Dicarboxylic Acid

Principles of Self-Assembly Driven by trans-Cyclohexane-1,3-dicarboxylic Acid

The self-assembly of this compound is primarily governed by the principles of molecular recognition, where the size, shape, and chemical functionality of the molecule direct its spontaneous organization into ordered structures. The key driving force for this process is the formation of robust and directional hydrogen bonds between the carboxylic acid groups. These interactions are highly specific, leading to the formation of predictable patterns, or synthons, which are the fundamental building blocks of the supramolecular structure.

Hydrogen Bond Directed Supramolecular Architectures

Hydrogen bonding is the cornerstone of the supramolecular chemistry of carboxylic acids. The ability of the carboxyl group to act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen) allows for the formation of strong and directional intermolecular connections. In the case of this compound, these interactions dictate the formation of a variety of supramolecular motifs.

The self-assembly of dicarboxylic acids can lead to both discrete (0-dimensional) and extended (1D, 2D, or 3D) structures. A common and highly stable motif formed by carboxylic acids is the hydrogen-bonded dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a cyclic R22(8) graph set notation. For a dicarboxylic acid like the trans-1,3-isomer, the presence of two such groups allows for the propagation of these interactions.

These one-dimensional chains can further interact with neighboring chains through weaker non-covalent interactions, such as C-H···O hydrogen bonds or van der Waals forces, to form two-dimensional sheets or three-dimensional networks. The result is a highly ordered crystalline solid, where the supramolecular architecture is a direct consequence of the hierarchy of intermolecular interactions.

Charge-assisted hydrogen bonds (CAHBs) are a particularly strong class of hydrogen bonds that are formed between an ion and a neutral molecule or between two ions. rsc.org In the context of carboxylic acids, these can occur when there is a partial or complete proton transfer from a carboxylic acid to a suitable acceptor, such as a basic nitrogen atom on a co-forming molecule, resulting in a carboxylate anion and a positively charged counterion. The resulting N+-H···O- interaction is significantly stronger than a conventional O-H···O hydrogen bond. researchgate.netjaptronline.com

While the self-assembly of pure this compound would not typically involve CAHBs, these interactions become highly relevant in the formation of co-crystals or salts with basic co-formers. The formation of a salt, and thus the presence of charge-assisted hydrogen bonds, is generally predicted by the "ΔpKa rule," which states that salt formation is likely if the difference between the pKa of the base and the carboxylic acid is greater than 3.

The presence of CAHBs can have a profound impact on the resulting supramolecular architecture, often leading to more robust and stable crystal structures. These strong, directional interactions can be exploited in crystal engineering to design novel solid forms with tailored properties. For example, in co-crystals of dicarboxylic acids with pyridine (B92270) derivatives, the formation of charge-assisted N+-H···O- hydrogen bonds is a common and influential synthon. researchgate.net

Role of Van der Waals Interactions in Crystal Packing and Stability

In the context of supramolecular assemblies, van der Waals forces are responsible for the close packing of molecules and the filling of space within the crystal lattice. For this compound, the bulky and non-polar cyclohexane (B81311) rings will interact with each other through these forces. The efficiency of this packing is a key determinant of the density and thermodynamic stability of the crystal.

The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals forces is a central theme in crystal engineering. The hydrogen bonds establish the primary structural motifs, such as chains or sheets, and the van der Waals interactions then guide the efficient packing of these motifs into a three-dimensional structure. The optimization of these packing forces is essential for achieving a stable crystalline solid.

Engineering of Helical and Other Ordered Supramolecular Structures

The inherent chirality of many molecular building blocks can be translated into the supramolecular realm, leading to the formation of helical assemblies. acs.org While this compound itself is achiral, the introduction of chirality, for instance, through the use of one of its enantiomers, (1R,3S)-cyclohexane-1,3-dicarboxylic acid, could potentially lead to the formation of helical supramolecular structures.

In such a case, the chirality of the individual molecules would bias the twisting of the hydrogen-bonded chains, resulting in a preferred helical sense (either right-handed or left-handed). This phenomenon, known as transfer of chirality, is a powerful tool in supramolecular chemistry for the creation of ordered, chiral materials. The pitch of the helix would be determined by the specific geometry of the molecule and the nature of the intermolecular interactions.

Even in the absence of inherent molecular chirality, helical structures can sometimes arise through spontaneous symmetry breaking during the crystallization process, leading to the formation of a conglomerate of chiral crystals. The engineering of helical structures is of significant interest due to their potential applications in areas such as chiral separations, asymmetric catalysis, and materials with unique optical properties.

Cocrystal Formation and Applications in Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties, and cocrystallization is a powerful technique in this field. A cocrystal is a multi-component crystalline solid where the components are held together by non-covalent interactions, typically hydrogen bonds. The formation of cocrystals of this compound with other molecules, known as co-formers, can lead to the creation of novel solid forms with modified physicochemical properties, such as solubility, melting point, and stability.

The selection of a suitable co-former is based on the principles of molecular recognition and supramolecular synthons. For a dicarboxylic acid, good co-formers are often molecules that contain complementary hydrogen bonding functionalities, such as pyridines, amides, or other carboxylic acids. The goal is to form robust and predictable hydrogen-bonded synthons between the dicarboxylic acid and the co-former.

Below is a table summarizing the types of non-covalent interactions involving this compound and their role in supramolecular assembly.

| Interaction Type | Description | Role in Supramolecular Assembly |

| O-H···O Hydrogen Bond | Strong, directional interaction between the hydroxyl group of one carboxylic acid and the carbonyl oxygen of another. | Primary driving force for the formation of dimers and extended chains/sheets. |

| Charge-Assisted Hydrogen Bond (e.g., N+-H···O-) | Very strong, directional interaction between a charged donor and acceptor. | Key interaction in the formation of salts and cocrystals with basic co-formers, leading to highly stable structures. |

| C-H···O Hydrogen Bond | Weaker, directional interaction between a C-H bond and an oxygen atom. | Secondary role in directing the packing of molecules and stabilizing the overall crystal structure. |

| Van der Waals Interactions | Weak, non-directional forces arising from temporary dipoles. | Responsible for efficient space-filling and contribute significantly to the overall stability of the crystal lattice. |

Applications in Polymer Science and Advanced Materials Research

Utilization of trans-Cyclohexane-1,3-dicarboxylic Acid as a Monomer

This compound serves as a cycloaliphatic dicarboxylic acid monomer that can be incorporated into condensation polymers. Its non-planar, rigid ring structure can impart unique characteristics to the polymer backbone. The primary method of polymerization involves polycondensation reactions with co-monomers such as diols (to form polyesters) or diamines (to form polyamides), typically conducted at elevated temperatures and under vacuum to facilitate the removal of small molecule byproducts like water.

The incorporation of this compound into a polyester (B1180765) chain, often as a co-monomer, is a strategy to modify the properties of the final material. The "kinked" structure resulting from the 1,3-substitution disrupts the regularity of the polymer chain, which can hinder crystallization. This effect can be leveraged to produce polyesters with lower crystallinity, improved transparency, and altered glass transition temperatures (Tg).

For instance, when used as a partial replacement for linear or more symmetrical diacids (like adipic acid or trans-cyclohexane-1,4-dicarboxylic acid), it can lower the melting point (Tm) and increase the amorphous content of the resulting copolyester. This can be desirable for applications requiring greater flexibility or optical clarity. The synthesis typically proceeds via melt polycondensation, where the dicarboxylic acid is reacted with a diol, such as ethylene (B1197577) glycol or 1,4-butanediol, in the presence of a catalyst.

Table 1: Potential Effects of Incorporating this compound into Polyesters

| Property | Expected Change | Rationale |

|---|---|---|

| Crystallinity | Decrease | The non-linear geometry of the 1,3-isomer disrupts chain packing and symmetry. |

| Melting Point (Tm) | Decrease | Reduced crystallinity leads to a lower energy requirement for melting. |

| Transparency | Increase | Lower crystallinity reduces light scattering from crystalline domains. |

| Glass Transition (Tg) | Can be modified | The rigid ring can increase Tg, but disruption of packing may have a competing effect. |

| Solubility | Increase | Less ordered, amorphous chains are more easily solvated. |

Note: This table represents expected trends based on general polymer structure-property principles, as specific data for homopolymers of this compound are not widely published.

Similar to its use in polyesters, this compound can be reacted with diamines (e.g., hexamethylenediamine) to form polyamides. The introduction of its non-linear cycloaliphatic structure into the polyamide backbone can reduce the strong intermolecular hydrogen bonding that characterizes many aliphatic polyamides. This disruption can lower the melting point and potentially improve solubility in certain solvents, making the polymer more processable. Such modifications are valuable for creating specialty polyamides for applications where high crystallinity is not the primary requirement, but properties like adhesion, flexibility, or compatibility in blends are more critical.

Structure-Property Relationships in Polymers Derived from this compound

The key to understanding the properties of polymers derived from this monomer lies in its stereochemistry. The cyclohexane (B81311) ring is a rigid structure, and the trans configuration of the carboxylic acid groups, positioned on opposite sides of the ring in a diaxial or diequatorial conformation, creates a permanent kink in the polymer chain.

Mechanical Properties : The reduction in crystallinity typically leads to lower tensile strength and modulus but can result in increased toughness and flexibility compared to highly crystalline analogues.

Solubility and Processing : The less regular structure of polymers containing the 1,3-isomer often enhances their solubility in common organic solvents, which can be an advantage for solution-based processing techniques like coating or film casting.

Integration into Advanced Materials for Functional Applications

While large-scale commodity applications are dominated by polymers made from the 1,4-isomer, the unique geometry of this compound makes it a candidate for use in advanced functional materials. Its esters, for example, have been explored for use as plasticizers. In the realm of polymers, it could be integrated into:

Copolyesters and Copolyamides : As a modifying monomer to fine-tune thermal and mechanical properties for specific end-uses like specialty fibers, films, and adhesives.

Powder Coatings : Where amorphous resins with specific glass transition temperatures are required for good flow and film formation.

Biodegradable Polymers : The introduction of cycloaliphatic units can influence the degradation rate and mechanical properties of biodegradable polyesters.

Further research is needed to fully characterize the homopolymers and explore the full potential of this compound as a building block for novel polymers with tailored functionalities.

Future Research Directions and Emerging Paradigms for Trans Cyclohexane 1,3 Dicarboxylic Acid

Exploration of Green Chemistry Principles in Synthesis

Future research is increasingly focused on developing environmentally benign methods for the synthesis of trans-cyclohexane-1,3-dicarboxylic acid and its derivatives. Traditional synthesis routes often involve harsh conditions and petrochemical feedstocks. google.com A significant future direction lies in the exploration of bio-based routes, potentially starting from renewable resources like muconic acid, which can be derived from biomass. rsc.org The conversion of biomass-derived intermediates through processes like Diels-Alder cycloaddition followed by hydrogenation presents a promising avenue for producing renewable cyclic dicarboxylic acids. rsc.org

Key research objectives in this area include:

Development of Novel Catalytic Systems: Investigating efficient and recyclable catalysts for the key reaction steps, including isomerization and hydrogenation, to minimize waste and energy consumption.

Solvent Selection: Focusing on the use of greener solvents, such as water or supercritical fluids, to replace traditional volatile organic compounds.

Process Intensification: Exploring continuous flow reactors and other process intensification strategies to improve efficiency and reduce the environmental footprint of the synthesis.

Development of Advanced Spectroscopic and Analytical Techniques

A deeper understanding of the structure-property relationships of this compound and its derivatives necessitates the application and development of advanced analytical techniques. While standard techniques provide basic characterization, emerging methods can offer unprecedented insights.

Future research in this area will likely involve:

Solid-State Nuclear Magnetic Resonance (ssNMR): Probing the local environment and intermolecular interactions in crystalline and amorphous materials containing the this compound moiety.

Advanced X-ray Diffraction Techniques: Utilizing techniques like single-crystal X-ray diffraction at various temperatures to precisely determine molecular conformations and packing in different crystalline forms. nih.gov

Hyperspectral Imaging: This technique, which captures a wide spectrum of light for each pixel, could be used to analyze the spatial distribution and composition of materials incorporating this dicarboxylic acid. spectroscopyonline.com

Integration with Artificial Intelligence (AI): Employing AI and machine learning algorithms to interpret complex spectroscopic data, helping to identify subtle structural features and predict material properties. spectroscopyonline.com

| Technique | Focus of Future Research | Potential Insights |

|---|---|---|

| Solid-State NMR | Analysis of polymeric and composite materials. | Local molecular dynamics and phase separation. |

| Advanced X-ray Diffraction | In-situ studies under varying conditions (temperature, pressure). | Phase transitions and conformational changes. |

| Hyperspectral Imaging | Characterization of heterogeneous materials and coatings. | Chemical composition mapping and defect analysis. |

| AI-Integrated Spectroscopy | High-throughput screening and data analysis. | Accelerated discovery of new materials with desired properties. |

Rational Design of Novel Functional Materials

The rigid and well-defined stereochemistry of this compound makes it an excellent candidate for the rational design of novel functional materials. ontosight.ai A significant area of future research is its use as a linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov

Emerging paradigms in this field include:

Porous Materials for Gas Storage and Separation: Designing MOFs with tailored pore sizes and functionalities for applications in carbon capture, hydrogen storage, and the separation of industrially relevant gases.

Catalytic Frameworks: Incorporating catalytically active metal centers into frameworks built with this linker to create heterogeneous catalysts for a variety of organic transformations.

Luminescent Materials: Synthesizing coordination polymers that exhibit interesting photoluminescent properties for applications in sensing and optoelectronics.

Biomedical Applications: Developing biocompatible MOFs for drug delivery and bio-imaging.

Computational Predictive Modeling for Material Properties

Computational modeling is poised to play an increasingly crucial role in accelerating the discovery and design of new materials based on this compound. By simulating molecular interactions and predicting material properties, computational approaches can guide experimental efforts and provide fundamental insights that are difficult to obtain through experiments alone.

Future research directions in this domain include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to accurately predict the electronic structure, reactivity, and spectroscopic properties of molecules and materials containing the this compound unit.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of polymers and MOFs to understand their mechanical properties, thermal stability, and transport phenomena.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of derivatives with their biological activity or material performance, aiding in the rational design of new compounds with desired properties. researchgate.net

| Modeling Technique | Predicted Properties | Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction energies, vibrational frequencies. | Catalyst design, spectroscopic analysis. |

| Molecular Dynamics (MD) | Mechanical strength, glass transition temperature, diffusion coefficients. | Polymer engineering, membrane design. |

| QSAR | Biological activity, toxicity, material performance. | Drug discovery, materials informatics. |

Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry

The future of research on this compound lies at the intersection of multiple chemical disciplines. The synthesis of the molecule and its organic derivatives falls within the realm of organic chemistry, while its coordination with metal ions to form MOFs and coordination polymers is a key area of inorganic chemistry. nih.gov The characterization and application of the resulting materials are central to materials chemistry.

Emerging interdisciplinary paradigms include:

Hybrid Organic-Inorganic Materials: Combining the processability of organic polymers with the functionality of inorganic components, using this compound as a covalent linker or a structure-directing agent.

Self-Assembly and Supramolecular Chemistry: Investigating the non-covalent interactions, such as hydrogen bonding, that govern the self-assembly of this molecule and its derivatives into complex, functional architectures.

Biomimetic Materials: Drawing inspiration from biological systems to create new materials with advanced properties, such as self-healing capabilities or stimuli-responsiveness, where the cyclohexane (B81311) dicarboxylate unit can provide structural rigidity and specific recognition sites.

By fostering collaboration between these traditionally distinct fields, researchers can unlock the full potential of this compound and pave the way for the development of next-generation materials with tailored properties and functionalities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for trans-cyclohexane-1,3-dicarboxylic acid?

- Methodology :

- Oxidation of cyclohexene derivatives : Unsaturated precursors (e.g., cyclohexene-1-acetic acid) can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) in aqueous acidic conditions. This method is analogous to the oxidation of 3-cyclohexene-1-acetic acid to cyclohexene-1,2-dicarboxylic acid .

- Hydrogenation of unsaturated analogs : Reduction of cyclohexene-1,3-dicarboxylic acid derivatives using hydrogen gas (H₂) and palladium catalysts under controlled pressure may yield the saturated trans-isomer.

- Ester hydrolysis : Hydrolysis of diethyl trans-cyclohexane-1,3-dicarboxylate (or similar esters) under basic conditions (e.g., NaOH) followed by acidification can produce the dicarboxylic acid .

Q. How is the structural integrity of trans-cyclohexane-1,3-dicarboxylic acid confirmed?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the absence of unsaturation (C=C bonds) and the trans-stereochemistry via coupling constants and chemical shifts.

- IR spectroscopy : Peaks at ~2500–3000 cm⁻¹ (carboxylic O-H stretch) and ~1700 cm⁻¹ (C=O stretch) validate functional groups.

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₈H₁₂O₄, MW 172.18) .

Q. What safety protocols are recommended for handling trans-cyclohexane-1,3-dicarboxylic acid in the lab?

- Guidelines :

- Use personal protective equipment (PPE), including gloves and goggles, due to potential irritation from carboxylic acids.

- Store in a cool, dry environment away from oxidizing agents.

- Follow waste disposal regulations for organic acids. Note that occupational exposure limits (e.g., PC-TWA) are not explicitly defined for this compound, requiring precautionary measures .

Advanced Research Questions

Q. How does the stereochemistry of trans-cyclohexane-1,3-dicarboxylic acid influence its reactivity in esterification?

- Mechanistic insights :

- The trans-configuration imposes steric constraints, affecting nucleophilic attack during esterification. For example, bulky alcohols may exhibit lower reactivity due to hindered access to the carboxyl group.

- Reaction kinetics can be compared to cis-isomers (e.g., cis-cyclohexane-1,2-dicarboxylic acid), where spatial proximity of carboxyl groups alters acidity and reaction pathways .

Q. What methods are effective for resolving enantiomers of chiral cyclohexane-dicarboxylic acid derivatives?

- Chiral resolution techniques :

- Diastereomeric salt formation : Use chiral bases (e.g., cinchona alkaloids) to separate enantiomers via crystallization, as demonstrated for trans-cyclohexane-1,2-dicarboxylic acid .

- Chiral HPLC : Employ columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for analytical or preparative separation.

Q. How does trans-cyclohexane-1,3-dicarboxylic acid compare to its 1,2-isomer in coordination chemistry?

- Comparative analysis :

- The 1,3-dicarboxylate ligand offers a larger bite angle for metal coordination compared to the 1,2-isomer, influencing the stability of metal-organic frameworks (MOFs) or coordination polymers.

- Chelation studies with transition metals (e.g., Cu²⁺, Zn²⁺) can reveal differences in complex geometry and catalytic activity .

Q. What challenges arise in characterizing the stereochemical purity of trans-cyclohexane-1,3-dicarboxylic acid?

- Advanced characterization :

- Single-crystal X-ray diffraction : Resolve absolute configuration and confirm trans-stereochemistry, as applied to related compounds like rac-cis-cyclohexane-1,2-dicarboxylic acid .

- Vibrational circular dichroism (VCD) : Detect minor enantiomeric impurities in chiral derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.